3-(1H-imidazol-1-ylmethyl)piperidine
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Overview
Description
3-(1H-imidazol-1-ylmethyl)piperidine is a heterocyclic organic compound that features both an imidazole ring and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-ylmethyl)piperidine typically involves the reaction of piperidine with imidazole in the presence of a suitable base. One common method is as follows:
Starting Materials: Piperidine and imidazole.
Reagents: A base such as sodium hydride or potassium carbonate.
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
The reaction proceeds via nucleophilic substitution, where the imidazole ring is introduced to the piperidine ring, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-ylmethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-1-ylmethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor and receptor modulator.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor activity by binding to specific sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-ylmethyl)piperidine
- 4-(1H-imidazol-1-ylmethyl)piperidine
- 3-(1H-imidazol-1-ylmethyl)pyrrolidine
Uniqueness
3-(1H-imidazol-1-ylmethyl)piperidine is unique due to the specific positioning of the imidazole ring on the piperidine scaffold. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both the imidazole and piperidine rings provides a versatile framework for further functionalization and derivatization, enhancing its utility in various applications.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-2-9(6-10-3-1)7-12-5-4-11-8-12/h4-5,8-10H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQCTIRXHQSXEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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